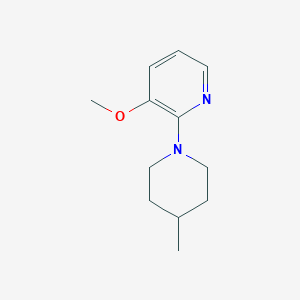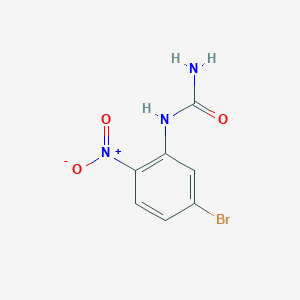![molecular formula C17H17FN4 B15120329 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B15120329.png)
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile typically involves the reaction of 2-fluorophenylpiperazine with 6-methylpyridine-3-carbonitrile under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonitrile carbon, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. It acts as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. The compound binds to the transporter, preventing the uptake of nucleosides and thereby modulating nucleotide synthesis and adenosine function. This inhibition can have therapeutic implications in conditions where nucleoside transport is dysregulated .
類似化合物との比較
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of equilibrative nucleoside transporters with a similar structure but different selectivity profile.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity and shares structural similarities with the target compound.
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: A related compound with potential pharmacological activities.
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile is unique due to its specific inhibition of ENT2 over ENT1, making it a valuable tool in studying nucleoside transport and its implications in various biological processes .
特性
分子式 |
C17H17FN4 |
|---|---|
分子量 |
296.34 g/mol |
IUPAC名 |
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17FN4/c1-13-6-7-14(12-19)17(20-13)22-10-8-21(9-11-22)16-5-3-2-4-15(16)18/h2-7H,8-11H2,1H3 |
InChIキー |
SVJXQTURYBJNMX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C#N)N2CCN(CC2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide](/img/structure/B15120250.png)
![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15120273.png)
![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120276.png)
![N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15120280.png)
![2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120286.png)
![3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15120294.png)
![4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120301.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15120307.png)

![2,4-Dimethoxy-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B15120313.png)

![N,N-dimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120321.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B15120322.png)
![5-chloro-N-methyl-N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120338.png)
